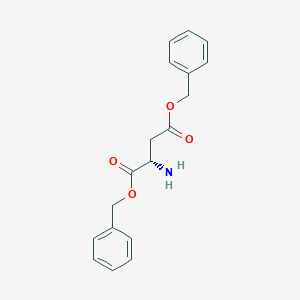

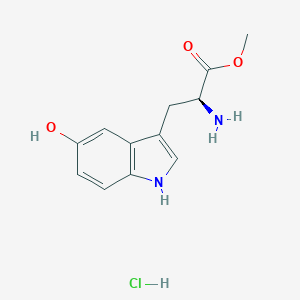

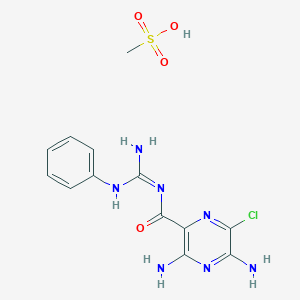

methyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate hydrochloride

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related indole derivatives often involves complex reactions. For instance, the synthesis of (S)-2-amino-3-(1H-indol-3-yl)propanoic acidate involves refluxing (S)-2-amino-3-(1H-indol-3-yl)propanoic acid in acetic acid, followed by filtration and natural evaporation to yield colorless single crystals suitable for X-ray analysis (Li, Liang, & Tai, 2009). This process indicates the complex steps often required in the synthesis of such compounds.

Molecular Structure Analysis

The molecular structure of related compounds, such as (S)-2-amino-3-(1H-indol-3-yl)propanoic acidate, demonstrates the importance of hydrogen bonding in stabilizing the crystal structure. The indole ring is essentially planar, and the structure is stabilized by N-H...O hydrogen bonds, which are crucial for the compound's stability and reactivity (Li, Liang, & Tai, 2009).

Chemical Reactions and Properties

Chemical reactions involving indole derivatives can vary widely, including amine-induced rearrangements, which offer a route to α-substituted indole-3-acetamides and β-substituted tryptamines (Sanchez & Parcell, 1990). These reactions highlight the compound's versatility and potential for creating a variety of biologically active molecules.

Physical Properties Analysis

The physical properties of related compounds, such as polymorphism in pharmaceutical compounds, are crucial for their characterization and application. Spectroscopic and diffractometric techniques are often employed to distinguish between polymorphic forms, which can present challenges for analytical and physical characterization (Vogt, Williams, Johnson, & Copley, 2013).

Chemical Properties Analysis

The chemical properties of indole derivatives, such as reactions involving methyl 2-cyano-3-(2-substituted indol-3-yl) thio-3-methylthioacrylates, demonstrate the compound's reactivity and potential for generating a wide range of products. These reactions are essential for the synthesis of thieno-[3,2-b] indole derivatives, which have various applications (Kisaki, Tominaga, Matsuda, & Kobayashi, 1974).

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

Methyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate hydrochloride and its derivatives have shown potential in corrosion inhibition. Research indicates their effectiveness in protecting stainless steel in acidic environments, like hydrochloric acid solutions. They act by adsorbing onto the metal surface, thus preventing corrosion. The inhibitors have been studied using various techniques, including potentiodynamic polarization and electrochemical impedance spectroscopy, demonstrating their utility in this field (Vikneshvaran & Velmathi, 2017).

Antimicrobial and Antifungal Activities

Several studies have focused on the antimicrobial and antifungal properties of compounds derived from methyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate hydrochloride. These include the synthesis and evaluation of derivatives with promising activities against various bacteria and fungi. The effectiveness of these compounds has been tested through various biological evaluations, demonstrating their potential in the field of pharmaceuticals and healthcare (Behbehani et al., 2011).

Material Science and Chemistry

The compound and its derivatives have been utilized in material science and chemistry for various applications, including the synthesis of polymers and complex chemical structures. These applications leverage the unique properties of the compound, contributing to the development of novel materials and chemical processes (Gadegoni & Manda., 2013).

Zukünftige Richtungen

Indole derivatives have shown promising therapeutic potential in various fields, including antimicrobial activity . Future research could focus on exploring the therapeutic potential of “methyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate hydrochloride” and other indole derivatives in more depth.

Eigenschaften

IUPAC Name |

methyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3.ClH/c1-17-12(16)10(13)4-7-6-14-11-3-2-8(15)5-9(7)11;/h2-3,5-6,10,14-15H,4,13H2,1H3;1H/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRRAMKXEZLMNOK-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CNC2=C1C=C(C=C2)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CNC2=C1C=C(C=C2)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate hydrochloride | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Magnesium, chloro[(2-fluorophenyl)methyl]-](/img/structure/B46075.png)

![3-[[(E)-3-(1H-indol-3-yl)prop-2-enoyl]amino]benzamide](/img/structure/B46086.png)